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molecular formula C8H17NO B086026 1-Piperidinepropanol CAS No. 104-58-5

1-Piperidinepropanol

Cat. No. B086026
M. Wt: 143.23 g/mol
InChI Key: PLRXAFVBCHEMGD-UHFFFAOYSA-N
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Patent
US07429586B2

Procedure details

A solution of potassium carbonate (24.9 g) and piperidine (130 mL) in 1:1 ethanol-water (130 mL) was treated with 3-bromopropan-1-ol (25.0 g). The resulting mixture was stirred vigorously for 20 h. Dichloromethane (200 mL) and water (50 mL) were added and the aqueous phase was extracted with dichloromethane (2×100 mL). The combined organic extracts were dried (magnesium sulfate) and evaporated in vacuo. Kugelrohr distillation of the residue (5-10 mm Hg, 120° C.) gave the title compound as a colorless oil (13.9 g).
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[NH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.C(O)C.O.Br[CH2:18][CH2:19][CH2:20][OH:21]>O.ClCCl>[N:7]1([CH2:18][CH2:19][CH2:20][OH:21])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
24.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
130 mL
Type
reactant
Smiles
N1CCCCC1
Name
ethanol water
Quantity
130 mL
Type
reactant
Smiles
C(C)O.O
Name
Quantity
25 g
Type
reactant
Smiles
BrCCCO
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred vigorously for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation of the residue (5-10 mm Hg, 120° C.)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N1(CCCCC1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 13.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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